
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine is an organic compound that belongs to the class of benzodioxines. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzodioxine ring system, which is further substituted with two methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine typically involves the bromination and fluorination of a suitable benzodioxine precursor. One common method involves the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern on the benzodioxine ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reactions are typically carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds with extended conjugation.
Wissenschaftliche Forschungsanwendungen
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The compound may also interfere with cellular processes by integrating into biological membranes or interacting with enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Another brominated benzodioxine derivative with potential anticancer activity.
4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole: A similar compound used in the synthesis of polymers for electronic applications.
Uniqueness
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms on the benzodioxine ring enhances its reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C10H10BrFO2 |
|---|---|
Molekulargewicht |
261.09 g/mol |
IUPAC-Name |
7-bromo-5-fluoro-3,3-dimethyl-2H-1,4-benzodioxine |
InChI |
InChI=1S/C10H10BrFO2/c1-10(2)5-13-8-4-6(11)3-7(12)9(8)14-10/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
AWZVDBLUFUDZKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC2=C(O1)C(=CC(=C2)Br)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


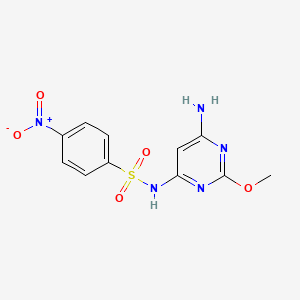


![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)
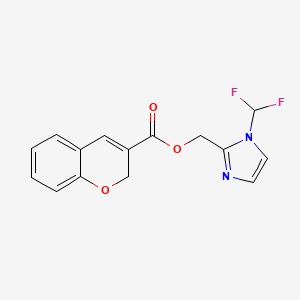
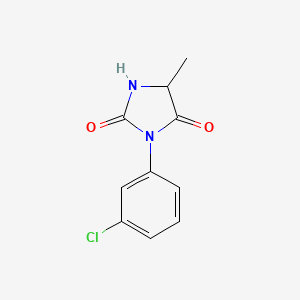

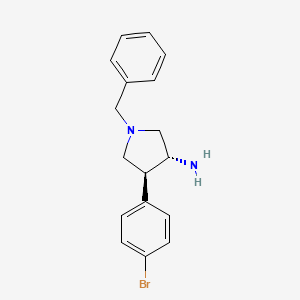
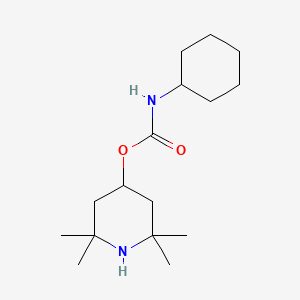

![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)

![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
